molecular formula C5H4BrFN2 B1442313 5-Bromo-4-fluoropyridin-2-amine CAS No. 944401-69-8

5-Bromo-4-fluoropyridin-2-amine

Cat. No.: B1442313
CAS No.: 944401-69-8
M. Wt: 191 g/mol
InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .


Synthesis Analysis

The synthesis of this compound involves a reaction with N-bromosuccinimide. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4- fluoropyridin-2-amine as an ivory solid .


Molecular Structure Analysis

The molecular formula of this compound is C5H4BrFN2 . It has 9 heavy atoms and 6 aromatic heavy atoms . The InChI Key is GGHBRLQYBZMEPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 233.6±35.0 °C and a predicted density of 1.813±0.06 g/cm3 . It is soluble in DMSO, DMF, and other polar solvents and has low solubility in water.

Scientific Research Applications

Chemoselective Functionalization

Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been documented. This process involves catalytic amination conditions that afford exclusively the bromide substitution product for secondary amines and primary anilines. Such functionalization plays a crucial role in synthesizing various chemical compounds and intermediates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis Applications

The compound has been used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved via palladium-catalyzed reaction with various amines. This process is significant in the field of radiochemistry, providing a method to create labeled compounds for scientific research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as fluoropicolinate herbicides, involves the use of related fluoropyridines. This synthesis pathway is critical in developing new chemical entities with potential applications in agriculture and industry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Organic Synthesis and Catalysis

In organic synthesis, compounds like 5-Bromo-4-fluoropyridin-2-amine are used in various catalytic reactions. For example, the amination of 5-bromo-2-chloropyridine catalyzed by palladium-Xantphos complex predominantly gives high yields of aminated products, demonstrating its utility in chemical synthesis (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

5-Bromo-4-fluoropyridin-2-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-fluoropyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds. Additionally, this compound can interact with nucleophilic amino acids in proteins, forming covalent bonds that can alter protein function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for the regulation of cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor for enzymes that utilize pyridine derivatives as substrates. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures but can degrade when exposed to light and higher temperatures. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical reactions. The interaction of this compound with cytochrome P450 enzymes is particularly noteworthy, as it can affect the metabolism of other co-administered compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilicity and molecular size influence its ability to cross cellular membranes and accumulate in specific cellular compartments. Studies have shown that this compound can localize in the cytoplasm and nucleus, where it can exert its biochemical effects .

Properties

IUPAC Name

5-bromo-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBRLQYBZMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728291
Record name 5-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-69-8
Record name 5-Bromo-4-fluoro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoropyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoropyridin-2-amine (400 mg, 3.57 mmol) in acetonitrile (35. 7 mL) was added NBS (648 mg, 3.64 mmol) in three portions at 0° C. The reaction mixture was stirred at 0° C. for 20 min. LCMS showed the reaction complete. After quenched with sat Na2S2O3 and NaHCO3, stirred for 30 min. The reaction mixture was extracted with EtOAc 3 times. Washed by sat NaHCO3, water and brine. Dried and concentrated. The crude material was triturated with ether and taken to the next step without further purification. LCMS (m/z): 192.9 (MH+), 0.32 min.
Quantity
400 mg
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reactant
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648 mg
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reactant
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7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (126 mg, 0.71 mmol) was added to a solution of 4-fluoropyridin-2-amine TFA salt (162 mg, 0.72 mmol) in acetonitrile (4 mL) in an aluminum foil-wrapped flask in a darkened hood. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4-fluoropyridin-2-amine as an ivory solid (92 mg, 67%). LC/MS (m/z): 190.9/192.9 (MH+), Rt 1.02 minutes.
Quantity
126 mg
Type
reactant
Reaction Step One
Name
4-fluoropyridin-2-amine TFA salt
Quantity
162 mg
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reactant
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4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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